Ethyl 3,4,4-trifluoro-3-butenoate
Description
Ethyl 3,4,4-trifluoro-3-butenoate is a fluorinated ester characterized by a trifluoromethyl group at the 4-position and a double bond at the 3-position of its butenoate backbone. This structural arrangement confers unique chemical properties, including enhanced lipophilicity, metabolic stability, and reactivity, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
ethyl 3,4,4-trifluorobut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4(7)6(8)9/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFHJHWJFXCRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245433 | |
| Record name | 3-Butenoic acid, 3,4,4-trifluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858249-98-5 | |
| Record name | 3-Butenoic acid, 3,4,4-trifluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858249-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenoic acid, 3,4,4-trifluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4,4-trifluoro-3-butenoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure optimal yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,4-trifluoro-3-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 3,4,4-trifluoro-3-butenoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorinated groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for compounds that require fluorinated groups for enhanced bioactivity.
Mechanism of Action
The mechanism of action of ethyl 3,4,4-trifluoro-3-butenoate involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Differences and Substituent Effects
The table below highlights key structural differences between Ethyl 3,4,4-trifluoro-3-butenoate and similar compounds:
Key Observations :
- Backbone Variations: The presence of a double bond (C=C) in this compound distinguishes it from alkyne-containing analogs like Ethyl 4,4,4-trifluoro-2-butynoate, which exhibit higher reactivity in click chemistry .
- Functional Group Influence: Substituents such as indole (in Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate) or cyano groups (in Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate) significantly alter biological activity and synthetic utility .
Chemical and Physical Properties
Lipophilicity and Stability
- Lipophilicity: Trifluoromethyl groups increase lipophilicity, enhancing membrane permeability in drug candidates. For example, Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate demonstrates superior bioavailability compared to non-fluorinated analogs .
- Stability: Steric effects from substituents (e.g., dimethyl groups in Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate) improve resistance to enzymatic degradation .
Reactivity
- Electrophilic Reactivity: Ethyl 4,4,4-trifluoroacetoacetate’s β-keto ester structure enables keto-enol tautomerism, facilitating condensation reactions .
- Nucleophilic Susceptibility: Chloro and cyano groups in Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate make it prone to nucleophilic substitutions, useful in building complex molecules .
Pharmaceutical Development
Agrochemicals
- Herbicides: Ethyl 3-(3,4,5-trifluoro-phenoxy)propanoate’s herbicidal activity stems from its ability to inhibit acetyl-CoA carboxylase .
Materials Science
- Fluorinated Polymers: Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate contributes to hydrophobic coatings due to its aromatic trifluoromethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
